![molecular formula C19H21NO4 B13505355 2-{[(Benzyloxy)carbonyl]amino}-5-phenylpentanoic acid](/img/structure/B13505355.png)
2-{[(Benzyloxy)carbonyl]amino}-5-phenylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(Benzyloxy)carbonyl]amino}-5-phenylpentanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group, and a phenyl group attached to the pentanoic acid chain. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-5-phenylpentanoic acid typically involves the protection of the amino group of 5-phenylpentanoic acid with a benzyloxycarbonyl group. This can be achieved through the reaction of 5-phenylpentanoic acid with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The phenyl group can undergo oxidation reactions to form benzoic acid derivatives.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxycarbonyl group can be removed through catalytic hydrogenation using palladium on carbon as a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Hydrogen gas in the presence of palladium on carbon.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: 2-{[(Benzyloxy)carbonyl]amino}-5-phenylpentanol.
Substitution: 5-phenylpentanoic acid.
Wissenschaftliche Forschungsanwendungen
2-{[(Benzyloxy)carbonyl]amino}-5-phenylpentanoic acid is widely used in scientific research, particularly in the field of peptide synthesis. It serves as a protected amino acid that can be incorporated into peptide chains and later deprotected under mild conditions. This compound is also used in the study of enzyme-substrate interactions and the development of enzyme inhibitors. In medicinal chemistry, it is employed in the synthesis of peptide-based drugs and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-5-phenylpentanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions during the synthesis process. Once the desired peptide chain is formed, the protecting group can be removed through catalytic hydrogenation, allowing the amino group to participate in further reactions or interactions.
Vergleich Mit ähnlichen Verbindungen
- 2-{[(Benzyloxy)carbonyl]amino}-3-methylpentanoic acid
- 2-{[(Benzyloxy)carbonyl]amino}-5-oxooxolane-2-carboxylic acid
Comparison: 2-{[(Benzyloxy)carbonyl]amino}-5-phenylpentanoic acid is unique due to the presence of the phenyl group, which imparts specific chemical properties and reactivity. Compared to 2-{[(Benzyloxy)carbonyl]amino}-3-methylpentanoic acid, the phenyl group provides additional stability and potential for aromatic interactions. The oxolane derivative, on the other hand, introduces a cyclic structure that can influence the compound’s conformational flexibility and reactivity.
Eigenschaften
Molekularformel |
C19H21NO4 |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
5-phenyl-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C19H21NO4/c21-18(22)17(13-7-12-15-8-3-1-4-9-15)20-19(23)24-14-16-10-5-2-6-11-16/h1-6,8-11,17H,7,12-14H2,(H,20,23)(H,21,22) |
InChI-Schlüssel |
PGLXAJVPJIAUNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



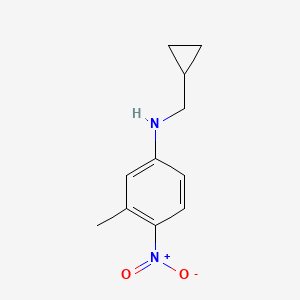
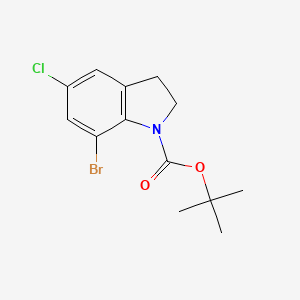

![(R)-(4-Tert-butyl-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13505303.png)
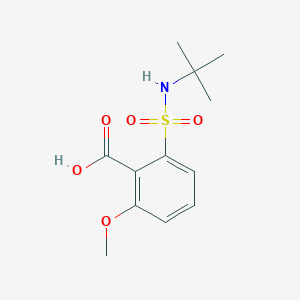
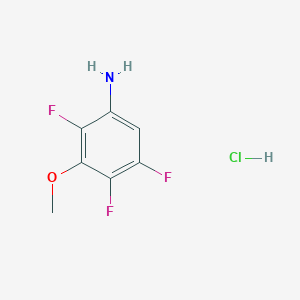
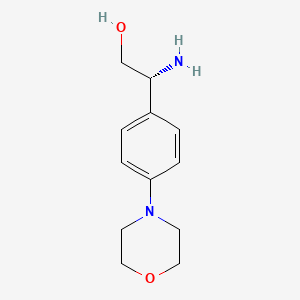
![3-{1,4-Dioxaspiro[4.5]decan-8-yl}pyrrolidinehydrochloride](/img/structure/B13505338.png)

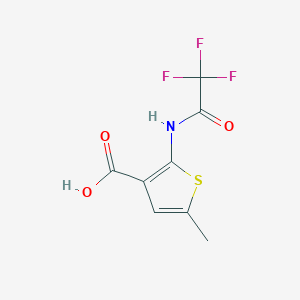
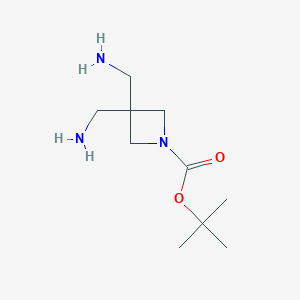

![3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13505369.png)
